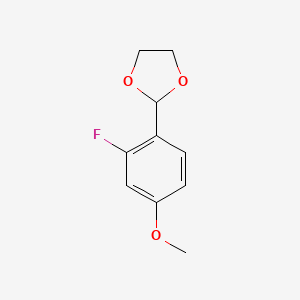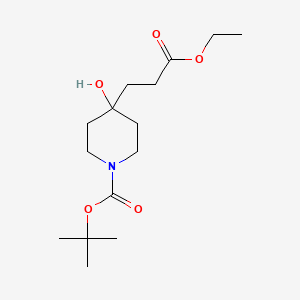
1,3-Bis(dichlorofluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of benzene where two hydrogen atoms are replaced by dichlorofluoromethyl groups at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(dichlorofluoromethyl)benzene typically involves the chlorination and fluorination of benzene derivatives. One common method includes the reaction of benzene with dichlorofluoromethyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction conditions often require controlled temperatures and pressures to ensure the selective substitution of hydrogen atoms with dichlorofluoromethyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(dichlorofluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the dichlorofluoromethyl groups are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons or partially reduced intermediates.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce simpler hydrocarbons .
Applications De Recherche Scientifique
1,3-Bis(dichlorofluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,3-Bis(dichlorofluoromethyl)benzene involves its interaction with molecular targets through its dichlorofluoromethyl groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(fluorodichloromethyl)benzene
- 1,4-Bis(dichlorofluoromethyl)benzene
- 1,2-Bis(dichlorofluoromethyl)benzene
Comparison
1,3-Bis(dichlorofluoromethyl)benzene is unique due to the specific positioning of the dichlorofluoromethyl groups on the benzene ring. This positioning affects its chemical reactivity and physical properties compared to its isomers and other similar compounds. For example, 1,4-Bis(dichlorofluoromethyl)benzene has the dichlorofluoromethyl groups at the 1 and 4 positions, leading to different steric and electronic effects.
Propriétés
IUPAC Name |
1,3-bis[dichloro(fluoro)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl4F2/c9-7(10,13)5-2-1-3-6(4-5)8(11,12)14/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQDOSWDSMFMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(Cl)Cl)C(F)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl4F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Boc-4-(hydroxymethyl)-4-[(benzyloxy)methyl]piperidine](/img/structure/B6328705.png)






